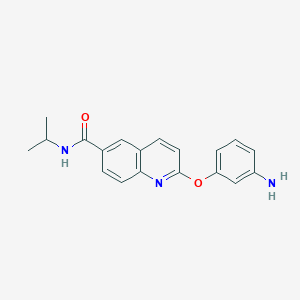
2-(3-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Aminophenoxy)-N-isopropylquinoline-6-carboxamide is a complex organic compound that features a quinoline core structure substituted with an aminophenoxy group and an isopropylcarboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenoxy)-N-isopropylquinoline-6-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Aminophenoxy Group: The aminophenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting 3-aminophenol with a suitable halogenated quinoline derivative under basic conditions.
Formation of the Isopropylcarboxamide Moiety: The final step involves the formation of the carboxamide group by reacting the intermediate product with isopropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2-(3-Aminophenoxy)-N-isopropylquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which can reduce the quinoline ring to a tetrahydroquinoline derivative.
Substitution: The aminophenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学研究应用
2-(3-Aminophenoxy)-N-isopropylquinoline-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting quinoline-binding sites in enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of quinoline derivatives with biological macromolecules, providing insights into their mechanisms of action.
作用机制
The mechanism of action of 2-(3-Aminophenoxy)-N-isopropylquinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or bind to enzyme active sites, while the aminophenoxy and isopropylcarboxamide groups can enhance binding affinity and specificity. This compound may inhibit enzyme activity or disrupt protein-DNA interactions, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(3-Aminophenoxy)ethanol: Similar in structure but lacks the quinoline core and isopropylcarboxamide moiety.
4-Aminophenoxy phthalonitrile: Contains an aminophenoxy group but has a different core structure.
1,2,3-Triazol-quinobenzothiazine derivatives: Share some structural features but have different core and functional groups.
Uniqueness
2-(3-Aminophenoxy)-N-isopropylquinoline-6-carboxamide is unique due to its combination of a quinoline core with aminophenoxy and isopropylcarboxamide groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
921211-24-7 |
|---|---|
分子式 |
C19H19N3O2 |
分子量 |
321.4 g/mol |
IUPAC 名称 |
2-(3-aminophenoxy)-N-propan-2-ylquinoline-6-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-12(2)21-19(23)14-6-8-17-13(10-14)7-9-18(22-17)24-16-5-3-4-15(20)11-16/h3-12H,20H2,1-2H3,(H,21,23) |
InChI 键 |
AODUGUMTPJNELP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC(=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



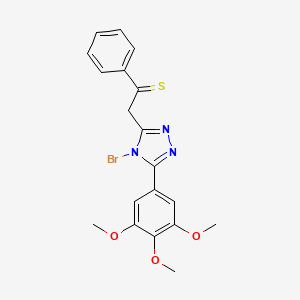
![2-(2-Bromobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12876564.png)
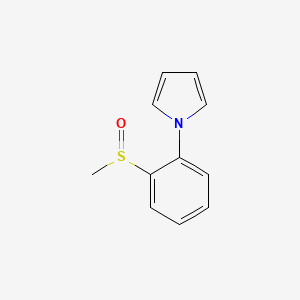
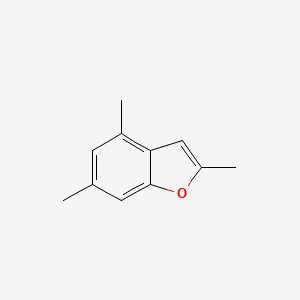

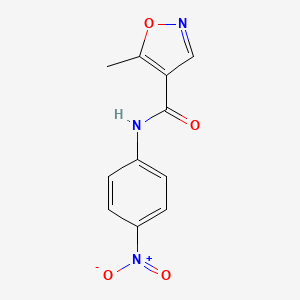
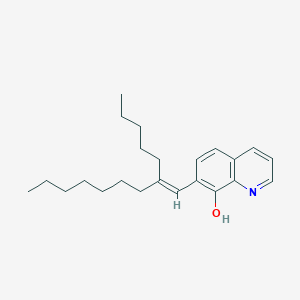
![(1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12876605.png)
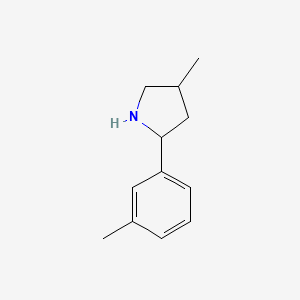
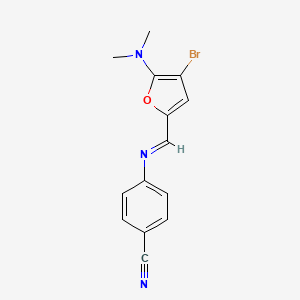
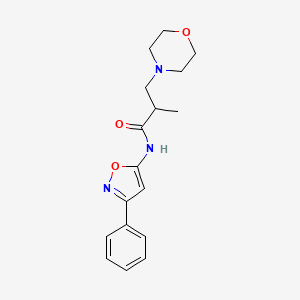
![(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine](/img/structure/B12876643.png)
![2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876648.png)
